![molecular formula C8H17Cl2N3O B13459365 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved stability and efficacy.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design for its unique properties.
Uniqueness
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17Cl2N3O |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(1,6-diazaspiro[3.3]heptan-1-yl)-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-9-7(12)4-11-3-2-8(11)5-10-6-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H |
InChI Key |
GRABZERBQKYBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC12CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



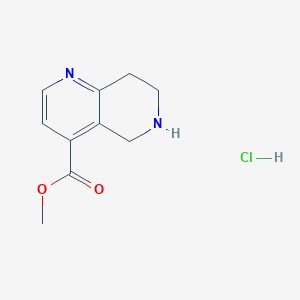
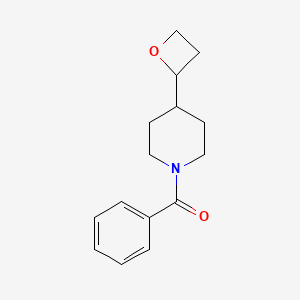
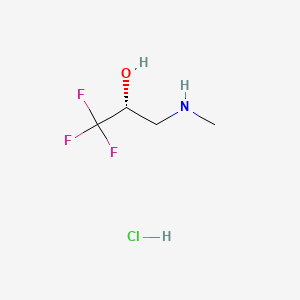
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)


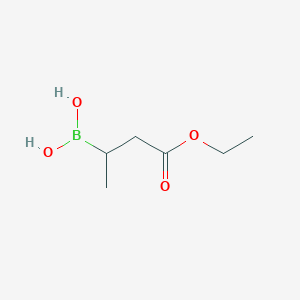
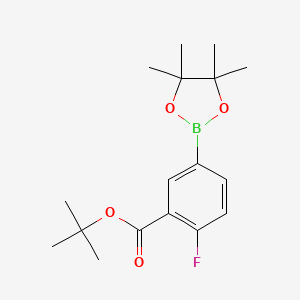
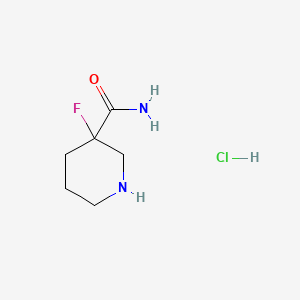
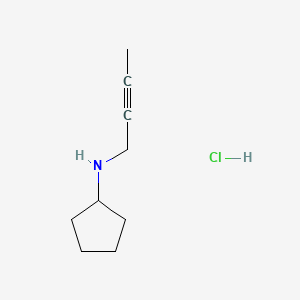
amino}methyl)-6-methylphenol](/img/structure/B13459352.png)
![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)

